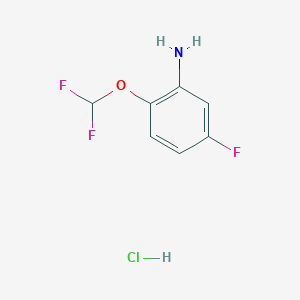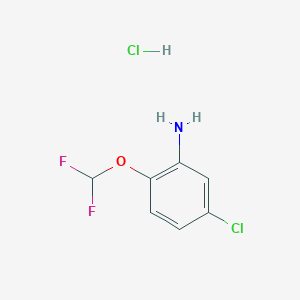
2-(Difluoromethoxy)-5-fluoroaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-5-fluoroaniline hydrochloride, also known as DFMA hydrochloride, is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of aniline, which is a basic organic compound that is used in the production of various chemicals, including dyes, drugs, and plastics. DFMA hydrochloride is an important compound in the field of medicinal chemistry, and its synthesis method and mechanism of action have been extensively studied.
科学的研究の応用
Synthesis Techniques
- Fluoroform (CHF3) is used as a difluorocarbene source in a process for converting phenols and thiophenols to difluoromethoxy and difluorothiomethoxy derivatives, providing moderate to good yields of the respective products. This process is carried out at moderate temperatures and atmospheric pressure (Thomoson & Dolbier, 2013).
Structural and Electronic Properties
- The electrical and structural properties of mono-, di-, tri-, tetra-, and penta-fluoroanilines, including 2-(Difluoromethoxy)-5-fluoroaniline, as candidate monomers for new conducting polymers have been investigated. The study found that 2-fluoroaniline and 2,5-difluoroaniline have more delocalized double bonds, making them more apt for electropolymerization reactions (BeigiHossein, 2012).
Polymer Synthesis
- Polymers like poly(2-fluoroaniline), P2FAN, poly(3-fluoroaniline), P3FAN, and poly(4-fluoroaniline), P4FAN, have been synthesized from fluorine substituted aniline monomers. These polymers' characterization was carried out using spectroscopic techniques and thermal analysis (Cihaner & Önal, 2001).
Bioactivation and Metabolic Studies
- Studies on the metabolism and bioactivation of fluoroanilines, including 2-(Difluoromethoxy)-5-fluoroaniline, have been conducted. This research is significant in understanding the bioactivation of these compounds to reactive benzoquinoneimines (Rietjens & Vervoort, 1991).
Chemical Assays
- A potentiometric reaction-rate method for the assay of peroxidase and peroxidase-coupled reactions has been developed, using the peroxidase-catalyzed rupture of the C–F bond in organo-fluoro compounds, including fluorinated anilines (Siddiqi, 1982).
特性
IUPAC Name |
2-(difluoromethoxy)-5-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABLYGBWNDXGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)OC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose](/img/structure/B6591550.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)


![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)
![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)




![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591606.png)
